molecular formula C16H19N5O2S B2792102 N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide CAS No. 1235003-71-0

N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide

Cat. No. B2792102
CAS RN: 1235003-71-0
M. Wt: 345.42
InChI Key: CDFHCLLSVRFYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide” is a complex organic compound. It contains a pyridin-2-yl group, a piperazine ring, a thiazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a central thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to an acetamide group. The thiazole ring is also attached to an ethyl chain, which is connected to a piperazine ring (a six-membered ring with two nitrogen atoms). The piperazine ring is further substituted with a pyridin-2-yl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the amide group might undergo hydrolysis or reduction, and the pyridine ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of polar groups like the amide could influence its solubility in different solvents .

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. Studies have shown that this compound A can inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt signaling pathway, which is involved in tumor cell survival and growth. Additionally, this compound A has been shown to inhibit the replication of HIV-1 and HCV by targeting viral enzymes such as reverse transcriptase and protease.
Biochemical and Physiological Effects:
This compound A has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral effects, studies have demonstrated that this compound A can also inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. Additionally, this compound A has been shown to have neuroprotective effects, with studies demonstrating its ability to protect against neuronal damage and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide A in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, the synthesis of this compound A has been optimized and improved over the years, making it relatively easy to obtain in large quantities. However, one limitation of using this compound A is its potential toxicity, which can vary depending on the cell type and concentration used. As with any experimental compound, caution should be taken when handling and using this compound A in lab experiments.

Future Directions

There are several future directions for research on N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide A. One area of interest is the development of more potent and selective analogs of this compound A, which could have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound A, which could lead to the development of new therapeutic targets for various diseases. Finally, studies are needed to investigate the potential use of this compound A in vivo, which could provide valuable information on its pharmacokinetics and safety profile.

Synthesis Methods

The synthesis of N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide A involves several steps, including the reaction of 2-bromo-1-(pyridin-2-yl)piperazine with ethyl 2-bromoacetate to form 4-(2-bromo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-amine. This intermediate is then reacted with acetic anhydride to form the final product, this compound. The synthesis of this compound A has been optimized and improved over the years, with various modifications to the reaction conditions and reagents used.

Scientific Research Applications

N-(4-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide A has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to have anti-tumor effects, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, this compound A has been shown to have anti-viral effects, with studies demonstrating its ability to inhibit the replication of HIV-1 and HCV.

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[4-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-12(22)18-16-19-13(11-24-16)10-15(23)21-8-6-20(7-9-21)14-4-2-3-5-17-14/h2-5,11H,6-10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFHCLLSVRFYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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